Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride

Lipophilicity LogP Physicochemical_profiling

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride (CAS 190515-56-1) is a piperidine-based building block comprising a 4-ether-linked methyl propanoate side chain, supplied as the hydrochloride salt. With a molecular formula of C₉H₁₈ClNO₃ and a molecular weight of 223.70 g·mol⁻¹, the compound is a solid at ambient temperature and is reported at commercial purities of ≥95% to ≥98%.

Molecular Formula C9H18ClNO3
Molecular Weight 223.7
CAS No. 190515-56-1
Cat. No. B2798642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(piperidin-4-yloxy)propanoate hydrochloride
CAS190515-56-1
Molecular FormulaC9H18ClNO3
Molecular Weight223.7
Structural Identifiers
SMILESCOC(=O)CCOC1CCNCC1.Cl
InChIInChI=1S/C9H17NO3.ClH/c1-12-9(11)4-7-13-8-2-5-10-6-3-8;/h8,10H,2-7H2,1H3;1H
InChIKeyMNQLGJGZQDMLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride (CAS 190515-56-1): Procurement-Relevant Physicochemical and Structural Profile


Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride (CAS 190515-56-1) is a piperidine-based building block comprising a 4-ether-linked methyl propanoate side chain, supplied as the hydrochloride salt . With a molecular formula of C₉H₁₈ClNO₃ and a molecular weight of 223.70 g·mol⁻¹, the compound is a solid at ambient temperature and is reported at commercial purities of ≥95% to ≥98% . The molecule features three hydrogen-bond acceptors (the ester carbonyl, the ether oxygen, and the piperidine nitrogen) and one hydrogen-bond donor (the protonated piperidine NH) . Its calculated LogP of approximately 1.45 (chemsrc) positions it in an intermediate lipophilicity range relative to its closest structural analogs . The compound is cited as a synthetic intermediate in US patent US5817677 (Dr. Karl Thomae GmbH), which describes 5-membered heterocycles with platelet-aggregation-inhibiting properties [1].

Why Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Within the piperidine-propanoate building-block family, seemingly minor structural variations produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and hydrolytic susceptibility that directly impact downstream synthetic utility and biological performance. The presence of the ether oxygen linker differentiates this compound from its direct carbon analog (methyl 3-(piperidin-4-yl)propanoate hydrochloride), introducing an additional hydrogen-bond acceptor site and altering LogP by approximately 0.6 units . The choice of methyl ester over ethyl or tert-butyl esters dictates the rate of hydrolytic activation when the ester is employed as a prodrug motif, with methyl esters occupying a kinetically distinct position between the rapidly cleaved ethyl esters and the sterically shielded tert-butyl esters . Furthermore, the hydrochloride salt form confers a LogP shift of ~0.8 units relative to the free base, along with distinct solid-state handling and aqueous solubility behavior . Substituting any of these precise structural features—the ether oxygen, the methyl ester, or the salt form—without quantitative justification risks altering membrane permeability, metabolic stability, or synthetic reactivity in ways that undermine experimental reproducibility .

Quantitative Differentiation Evidence for Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride Versus Closest Analogs


Lipophilicity (LogP) Differentiation: HCl Salt vs. Free Base vs. Carbon Analog

The hydrochloride salt form of methyl 3-(piperidin-4-yloxy)propanoate (CAS 190515-56-1) exhibits a reported LogP of 1.45, which is 0.80 log units higher than its corresponding free base (CAS 741655-05-0; LogP 0.65) and 0.62 log units lower than the carbon analog in which the ether oxygen is replaced by a direct C–C bond (CAS 167414-87-1, LogP 2.07) . This places the target compound in an intermediate lipophilicity window that may be advantageous for balancing aqueous solubility with passive membrane permeability, compared with the more hydrophilic free base and the more lipophilic deoxy analog .

Lipophilicity LogP Physicochemical_profiling Membrane_permeability

Hydrogen-Bond Acceptor Count: Ether Oxygen Contributes an Additional HBA Site Relative to the Carbon Analog

The target compound contains three hydrogen-bond acceptors (ester carbonyl oxygen, ether oxygen, and piperidine nitrogen), whereas the carbon analog methyl 3-(piperidin-4-yl)propanoate hydrochloride (CAS 167414-87-1) possesses only two hydrogen-bond acceptors (ester carbonyl oxygen and piperidine nitrogen), because it lacks the ether oxygen atom . This difference of one HBA site is structurally invariant and represents a fixed pharmacophoric distinction that cannot be bridged by formulation adjustments .

Hydrogen_bonding Molecular_recognition SAR Pharmacophore_design

Ester Hydrolysis Kinetics: Methyl Ester Occupies an Intermediate Cleavage Rate Between Ethyl and Tert-Butyl Esters

The methyl ester group in the target compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(piperidin-4-yloxy)propanoic acid, which can serve as an active pharmacophore or further synthetic intermediate . Within the ester series, methyl esters generally hydrolyze more slowly than ethyl esters (due to reduced steric accessibility of the carbonyl carbon) but significantly faster than tert-butyl esters (which benefit from substantial steric shielding and require strong acid for deprotection) [1]. The tert-butyl analog (CAS 1340460-24-3) shares a closely matched LogP of 1.49 with the target methyl ester (LogP 1.45) but differs fundamentally in hydrolytic lability, making the two esters non-interchangeable in prodrug or controlled-release applications .

Prodrug_activation Ester_hydrolysis Metabolic_stability Pharmacokinetics

Solid-State Handling Advantage: HCl Salt Provides Defined Physical Form Relative to the Free Base

The hydrochloride salt (CAS 190515-56-1) is documented as a solid at ambient temperature with a purity specification of 95% (Fluorochem) to ≥98% (MolCore), whereas the free base (CAS 741655-05-0, molecular weight 187.24) is also reported as a solid but lacks a uniformly reported purity specification across vendors . The salt form's higher molecular weight (223.70 vs. 187.24 g·mol⁻¹) provides greater mass per mole, which can improve weighing accuracy for small-scale reactions and reduce errors in stoichiometric calculations . Additionally, the hydrochloride salt is classified with GHS07 hazard pictograms (H315, H319, H335) with documented precautionary handling phrases, providing a standardized safety framework for laboratory procurement .

Solid_state_chemistry Salt_selection Weighing_accuracy Formulation

Patent-Cited Synthetic Utility: Documented Role as a Key Intermediate in Biologically Active Heterocycle Synthesis

The target compound is explicitly identified as a synthetic intermediate in US patent US5817677 (Dr. Karl Thomae GmbH, 1998), which discloses 5-membered heterocycles possessing platelet-aggregation-inhibiting activity [1]. The patent cites the compound under the synonym 4-[(2-methoxycarbonylethyl)oxy]piperidine hydrochloride and uses it as a building block to install the piperidin-4-yloxy-propanoate side chain onto heterocyclic cores . In contrast, the carbon analog (CAS 167414-87-1) and the tert-butyl ester analog (CAS 1340460-24-3) do not appear in this patent's synthetic schemes, suggesting that the ether oxygen and methyl ester combination was specifically selected for the synthetic route and/or the pharmacological properties of the final compounds .

Patent_literature Synthetic_intermediate Platelet_aggregation Heterocyclic_chemistry

Evidence-Backed Application Scenarios for Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride in Scientific Procurement


Medicinal Chemistry: Prodrug Linker with Predictable Hydrolytic Activation

The methyl ester group of the target compound provides an intermediate hydrolytic cleavage rate—faster than the tert-butyl ester but more controlled than the ethyl ester—making it suitable for prodrug strategies where timed release of 3-(piperidin-4-yloxy)propanoic acid is required . The ether oxygen linker contributes an additional hydrogen-bond acceptor that can participate in target engagement, distinguishing it from the carbon analog which lacks this pharmacophoric feature . The LogP of 1.45 places the compound in a range compatible with both aqueous solubility and passive membrane permeation, supporting its use in cell-based assays without the need for excessive co-solvent .

Synthetic Intermediate for Platelet Aggregation Inhibitor Scaffolds

US patent US5817677 provides explicit precedent for the use of this compound as a building block in the synthesis of 5-membered heterocycles with anti-aggregatory activity [1]. Researchers pursuing similar heterocyclic scaffolds can procure this compound with the confidence that it has been validated in a patented synthetic route, reducing the risk of synthetic incompatibility that may arise when substituting the carbon analog or bulkier ester variants .

Physicochemical Reference Standard for Structure-Property Relationship (SPR) Studies

The target compound occupies a well-defined position in LogP space (1.45) relative to its free base (0.65) and carbon analog (2.07), making it a useful reference point for calibrating computational LogP prediction models or for constructing local quantitative structure-property relationship (QSPR) models within a piperidine-ether-ester chemical series . The availability of the compound in solid form with documented purity (≥95%) supports its use as a calibration standard in chromatographic method development .

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Physicochemical Properties

With a molecular weight of 223.70 Da, three hydrogen-bond acceptors, one hydrogen-bond donor, and an Fsp³ fraction of 0.89 (indicating high three-dimensional character), the compound conforms to fragment-like physicochemical criteria . Its intermediate LogP and defined salt form make it suitable for inclusion in fragment screening libraries where aqueous solubility and structural diversity are prioritized .

Quote Request

Request a Quote for Methyl 3-(piperidin-4-yloxy)propanoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.